D-sorbose

Description

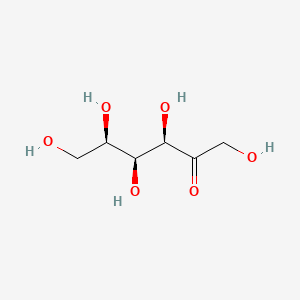

D-Sorbose (C₆H₁₂O₆) is a rare ketohexose sugar naturally occurring in small quantities in fruits and fermented products. Structurally, it is the C-5 epimer of L-sorbose and shares a ketose configuration with other rare sugars like D-psicose (D-allulose) and D-tagatose. Industrially, this compound is synthesized via enzymatic methods, such as the Izumoring strategy, which employs DHAP-dependent aldolases (e.g., RhaD) to catalyze stereoselective reactions . Its applications span low-calorie sweeteners, functional food additives, and precursors for pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-PYWDMBMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018679 | |

| Record name | D-sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-56-3, 3615-39-2 | |

| Record name | D-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Sorbose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ09461NJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Gluconobacter oxydans as a Key Biocatalyst

Gluconobacter oxydans is a gram-negative bacterium renowned for its regiospecific oxidation capabilities. Its membrane-bound dehydrogenases enable the conversion of D-sorbitol to L-sorbose in industrial settings. While most studies focus on L-sorbose, the enzymatic machinery of G. oxydans theoretically permits this compound synthesis through stereochemical inversion, though this remains underexplored.

In one optimized process, G. oxydans WSH-003 achieved an L-sorbose titer of 135 g/L within 24 hours using 250 g/L D-sorbitol. The strain’s sorbitol dehydrogenase (SLDH), encoded by the sldhAB gene cluster, catalyzes the oxidation of D-sorbitol’s C1 hydroxyl group. Substrate inhibition above 10% (w/v) D-sorbitol limits yield, necessitating immobilized cell systems or fed-batch strategies to mitigate toxicity.

Table 1: Comparative Performance of Engineered G. oxydans Strains in L-Sorbose Production

| Strain | L-Sorbose Titer (g/L) | Fermentation Time (h) | D-Sorbitol Conversion (%) |

|---|---|---|---|

| WSH-003 (Wild-type) | 96.4 | 24 | 78.5 |

| WSH-003-sldhAB6 | 135.0 | 18 | 92.1 |

| WSH-003-sldhAB8 | 130.2 | 20 | 89.7 |

Genetic modifications, such as overexpression of sldhAB with poly(A/T) tails, enhance mRNA stability and enzyme activity, boosting productivity by 1.4-fold. Immobilized cells in calcium alginate beads further extended operational stability to 20 days in a 1-L bioreactor.

Enzymatic Synthesis via Aldolase-Catalyzed Reactions

C—C Bond Formation Using Fructose-1,6-Bisphosphate Aldolase

The fructose-1,6-bisphosphate aldolase (FruA) from Escherichia coli enables de novo synthesis of rare sugars via retro-aldol reactions. In a study by, dihydroxyacetone phosphate (DHAP) and D-erythrose were condensed to yield L-sorbose. Adjusting substrate specificity could theoretically redirect this pathway toward this compound.

Table 2: Substrate Specificity of FruA in Rare Sugar Synthesis

| Substrate Pair | Product | Yield (%) |

|---|---|---|

| DHAP + D-erythrose | L-Sorbose | 62 |

| DHAP + glycolaldehyde | L-Psicose | 58 |

| DHAP + D-glyceraldehyde | D-Fructose | 71 |

The Corynebacterium glutamicum strain SY14, engineered with fbaA (FruA) and yqaB (transketolase), produced 12.3 g/L L-sorbose in 48 hours. Substituting D-erythrose with D-threose or modifying enzyme stereoselectivity could pivot this system toward this compound.

Challenges in this compound Production

Substrate Inhibition and Oxygen Limitation

High D-sorbitol concentrations (>100 g/L) inhibit G. oxydans growth, reducing L-sorbose yields by 30–40%. Fed-batch fermentation with incremental D-sorbitol feeding alleviates this issue, achieving 98% conversion in immobilized systems. Oxygen transfer limitations in large-scale bioreactors further constrain productivity, necessitating high-aeration regimes or oxygen carriers like perfluorocarbons.

Stereochemical Control in Enzymatic Reactions

Most dehydrogenases and aldolases exhibit strict stereoselectivity for L-sorbose. Engineering sldhAB or FruA to invert stereochemistry remains a significant hurdle. Computational protein design and directed evolution could address this, though no studies have yet reported success.

Emerging Genetic Engineering Strategies

CRISPR-Cas9-Mediated Pathway Optimization

In C. glutamicum, CRISPR-Cas9 was used to delete competing pathways (e.g., tpi encoding triosephosphate isomerase), channeling carbon flux toward rare sugar synthesis. Similar approaches could enhance this compound yields by silencing L-sorbose kinases or isomerases.

Table 3: Impact of Gene Deletions on Rare Sugar Production in C. glutamicum

| Gene Deletion | Target Product | Titer (g/L) | Increase vs. Wild-Type (%) |

|---|---|---|---|

| tpi | L-Sorbose | 8.7 | 210 |

| cgl0331 | L-Psicose | 5.9 | 180 |

Industrial-Scale Fermentation Parameters

Chemical Reactions Analysis

NADPH-Inhibited Oxidation of D-Sorbitol

Gluconobacter oxydans sorbitol dehydrogenase (GoSLDH) oxidizes D-sorbitol to L-sorbose, but the reaction is inhibited by NADPH accumulation. Key advancements:

-

Cofactor Regeneration : Co-expressing NADPH oxidase (LreNOX) with GoSLDH in E. coli reduces NADPH inhibition, achieving 92% conversion efficiency with only 0.5 mM NADP⁺ .

-

Optimized Conditions : pH 8.0 and 3.0 mg DCW/mL cell density maximize l-sorbose production .

Note : While this pathway produces L-sorbose, it highlights enzymatic strategies relevant to rare sugar synthesis, including overcoming product inhibition.

Thermodynamic and Kinetic Insights

-

Anti Preference : In RhaD-catalyzed reactions, D-psicose (anti product) accumulates over time, suggesting thermodynamic favorability .

-

Substrate Specificity : RhaD’s stereoselectivity is acceptor-dependent—it retains high selectivity for L-glyceraldehyde but not D-glyceraldehyde .

Industrial-Scale Production

Engineered Gluconobacter oxydans strains (e.g., G. oxydans-30) improve this compound yields by:

Scientific Research Applications

Nutritional Applications

D-sorbose has been studied for its potential as a low-calorie sweetener. Its ability to inhibit disaccharidase activity, particularly sucrase, suggests that it may help regulate blood glucose levels. Research indicates that this compound can significantly suppress postprandial blood glucose and insulin levels when consumed alongside sucrose. This property is particularly beneficial for individuals managing conditions like type 2 diabetes mellitus .

Table 1: Comparison of this compound with Other Sweeteners

| Sweetener | Inhibitory Effect on Sucrase | Postprandial Glucose Suppression | K(i) Value (mM) |

|---|---|---|---|

| This compound | Strong | Significant | 7.5 |

| L-Sorbose | Weak | Minimal | 60.8 |

| D-Tagatose | Moderate | Moderate | Not specified |

Biomedical Research

This compound has been investigated for its immunomodulatory properties. Studies suggest that oligosaccharides, including this compound, may act as prebiotics and contribute to gut health by promoting beneficial bacteria while inhibiting pathogens . Furthermore, this compound is being explored for its potential role in enhancing the efficacy of certain drugs and therapies through its unique metabolic pathways.

Case Study: this compound in Diabetes Management

A study conducted on Sprague-Dawley rats demonstrated that dietary this compound decreased serum insulin levels, suggesting improved glucose metabolism . This finding supports the hypothesis that this compound could be utilized as a dietary supplement for managing insulin sensitivity and glucose levels in diabetic patients.

Food Technology

In the food industry, this compound is recognized for its potential to serve as a functional ingredient in various products. Its low-caloric nature and sweetening capabilities make it an attractive alternative to traditional sugars. Additionally, this compound's ability to modulate the sweetness perception of other sugars can enhance the flavor profile of food products without significantly increasing caloric content .

Table 2: Potential Food Applications of this compound

| Application Type | Description |

|---|---|

| Sweetener | Low-calorie alternative to sugar |

| Functional Ingredient | Enhances flavor profiles without adding calories |

| Prebiotic | Supports gut health by promoting beneficial bacteria |

Mechanism of Action

The mechanism of action of D-sorbose involves its interaction with specific enzymes and metabolic pathways. In the production of vitamin C, this compound is converted to L-sorbose, which is then further processed to ascorbic acid. The enzymes involved in this pathway include sorbitol dehydrogenase and L-sorbose dehydrogenase . This compound also affects carbohydrate metabolism by acting as a substrate for various isomerases and epimerases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

D-Sorbose belongs to the rare sugar family, which includes D-psicose, D-tagatose, L-sorbose, and D-allose. These compounds share similar molecular formulas but differ in stereochemistry, leading to distinct biochemical properties:

Metabolic and Health Impacts

- Glycemic Control : this compound inhibits rat intestinal sucrase 8× more effectively than L-sorbose (Ki = 7.5 mM vs. 60.8 mM) and suppresses postprandial glucose by 40% in rats, outperforming D-tagatose .

- Caloric Value : this compound provides ~2.4 kcal/g, lower than sucrose (4 kcal/g) but higher than D-psicose (0.2 kcal/g) .

- Microbial Metabolism: Stenotrophomonas maltophilia converts this compound to D-tagatose via C-3 epimerization, a pathway absent in humans .

Industrial Production Challenges

- Yield : Enzymatic synthesis of this compound achieves ~70% yield from D-tagatose but requires costly substrates like DHAP .

- Purification : this compound and D-psicose co-elute in chromatography; separation relies on Ca²⁺-resin affinity at 70°C .

- Scalability : Fermentation using E. coli yields 1.6 g/L this compound, significantly lower than D-psicose (19.5 g/L in C. glutamicum) .

Biological Activity

D-sorbose, a naturally occurring rare sugar, has garnered attention in recent years for its diverse biological activities. This article explores the biological effects of this compound, particularly its impact on metabolic processes, potential therapeutic applications, and mechanisms of action.

Overview of this compound

This compound is an aldohexose sugar, structurally related to D-fructose and L-sorbose. It is primarily absorbed in the intestine via the glucose transporter GLUT5, distinguishing it from other sugars that utilize sodium-dependent glucose co-transporters (SGLT1) . This unique absorption mechanism is crucial for understanding its biological effects.

1. Metabolic Effects

This compound has been shown to influence various metabolic pathways:

- Insulin Regulation : Studies indicate that dietary this compound can decrease serum insulin levels in growing Sprague-Dawley rats. This effect suggests a potential role for this compound in managing insulin sensitivity and blood glucose levels .

- Disaccharidase Inhibition : Research demonstrates that this compound inhibits disaccharidase activity, which contributes to lower postprandial blood glucose and insulin levels. This inhibition may help mitigate spikes in blood sugar after meals .

2. Antitumor Activity

Recent findings highlight the potential antitumor properties of this compound:

- Mechanism of Action : this compound induces apoptosis in cancer cells by promoting mitochondrial reactive oxygen species (ROS) production. This process is mediated through the conversion of this compound into S-1-phosphate (S-1-P), which inhibits hexokinase activity and leads to increased ROS levels .

- Cell Line Studies : In vitro studies using Huh7 and HepG2 liver cancer cell lines showed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .

Case Study 1: Insulin Sensitivity in Rats

A study involving Sprague-Dawley rats demonstrated that a diet supplemented with 3% this compound led to significant reductions in serum insulin levels over a 28-day period. Biochemical analyses revealed no adverse effects, suggesting that this compound may be safely incorporated into diets aimed at improving metabolic health .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Serum Insulin (μU/ml) | 12.5 ± 1.2 | 8.3 ± 0.9 |

| Blood Glucose (mg/dl) | 120 ± 10 | 95 ± 8 |

| Weight Gain (g) | 150 ± 5 | 145 ± 4 |

Case Study 2: Antitumor Efficacy

In a xenograft mouse model, administration of this compound alongside standard chemotherapy enhanced tumor reduction compared to chemotherapy alone. The study highlighted that the combination therapy led to increased apoptotic cell death within tumors, supporting the hypothesis that this compound may enhance the efficacy of existing cancer treatments .

Q & A

Basic Research Questions

Q. What enzymatic synthesis methods are most effective for producing D-sorbose, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized using aldolases such as RhaD and AP, which catalyze the condensation of dihydroxyacetone phosphate (DHAP) with specific aldehydes. Key factors affecting yield include:

- pH and temperature : Optimal activity for RhaD aldolase occurs at pH 7.5–8.0 and 30–37°C.

- Substrate specificity : Acceptor configuration (e.g., glyceraldehyde vs. other aldehydes) determines product stereochemistry and efficiency .

- Experimental Design : Use controlled batch reactions with HPLC or NMR to quantify yield. Include negative controls (e.g., enzyme-free reactions) to confirm catalytic activity.

Q. How can the structural and stereochemical properties of this compound be characterized to distinguish it from related ketoses?

- Methodological Answer :

- Spectroscopic Analysis : Combine NMR (e.g., and NMR) to resolve chiral centers and confirm the C3/C4 stereochemistry unique to this compound.

- Chromatography : Use chiral column HPLC to separate this compound from isomers like D-psicose.

- Crystallography : X-ray diffraction of crystallized this compound provides definitive structural confirmation.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported metabolic effects of this compound across in vitro and in vivo studies?

- Methodological Answer :

- Systematic Review Framework : Follow COSMOS-E guidelines to assess study heterogeneity, including:

- Confounding Variables : Control for dietary intake, gut microbiota composition, and host genetics in animal models .

- Dose-Response Meta-Analysis : Pool data from studies using standardized sorbose concentrations (e.g., 1–10 mM in vitro, 5–20% dietary inclusion in vivo) to identify thresholds for observed effects.

- Replication Studies : Design cross-laboratory experiments with harmonized protocols (e.g., ISO standards for microbial assays) to minimize technical variability .

Q. How can the enzymatic production of this compound be optimized for scalability while maintaining stereochemical purity?

- Methodological Answer :

- Parameter Screening : Use a factorial design (e.g., Response Surface Methodology) to test interactions between temperature, pH, enzyme concentration, and substrate molar ratios.

- Immobilization Techniques : Evaluate immobilized RhaD aldolase on silica or chitosan matrices to enhance reusability and stability.

- Process Monitoring : Implement real-time FTIR or Raman spectroscopy to track reaction progress and detect byproducts .

Data Contradiction and Validation

Q. How should researchers address discrepancies in this compound’s reported inhibitory effects on microbial growth?

- Methodological Answer :

- Strain-Specific Analysis : Test this compound across diverse microbial strains (e.g., E. coli, S. cerevisiae) under standardized media conditions (e.g., M9 minimal medium + 2% sorbose).

- Metabolomic Profiling : Use LC-MS to compare intracellular metabolite levels (e.g., ATP, NADH) in treated vs. control cultures, identifying metabolic bottlenecks.

- Statistical Validation : Apply mixed-effects models to account for inter-study variability in inhibition rates .

Guidelines for Rigorous this compound Research

- Question Formulation : Use the P-E/I-C-O framework to define Population (e.g., microbial strains), Exposure (sorbose concentration), Comparison (control groups), and Outcomes (growth inhibition, yield) .

- Data Integrity : Ensure raw datasets (e.g., chromatograms, growth curves) are archived in repositories like Zenodo for reproducibility .

- Bias Mitigation : Blind sample analysis and randomized trial allocation to reduce observer bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.